Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate
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Overview
Description
Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate is a complex organic compound that features a combination of bromine, chlorine, and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate typically involves multiple stepsThe morpholine group is then incorporated via a Mannich reaction, which is known for its efficiency in forming carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl and chlorophenyl groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group would yield 4-bromophenol, while reduction of the carbonyl group would produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, while the morpholine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-methoxyphenyl)-2-(morpholin-4-ylcarbonyl)hexanoate
- Methyl 4-[(4-chlorophenyl)carbonyl]-3-(4-bromophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate
Uniqueness
Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate is unique due to the specific combination of bromine, chlorine, and morpholine functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C25H27BrClNO5 |
---|---|
Molecular Weight |
536.8 g/mol |
IUPAC Name |
methyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)-2-(morpholine-4-carbonyl)hexanoate |
InChI |
InChI=1S/C25H27BrClNO5/c1-3-20(23(29)17-4-8-18(26)9-5-17)21(16-6-10-19(27)11-7-16)22(25(31)32-2)24(30)28-12-14-33-15-13-28/h4-11,20-22H,3,12-15H2,1-2H3 |
InChI Key |
YWXVLGOBRNGOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)N2CCOCC2)C(=O)OC)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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